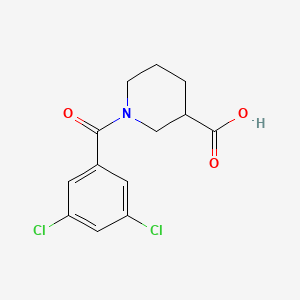

1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₃Cl₂NO₃ It is characterized by the presence of a piperidine ring substituted with a 3,5-dichlorobenzoyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine-3-carboxylic acid with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Carboxylic Acid Modifications

The carboxylic acid group undergoes typical reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, though this disrupts biological activity .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | Prodrug design |

| Reduction | LiAlH₄, THF, 0°C | Piperidine-3-methanol | Intermediate for further alkylation |

Benzoyl Group Reactivity

The 3,5-dichlorobenzoyl group participates in:

-

Nucleophilic aromatic substitution (NAS) : Limited due to electron-withdrawing Cl groups at meta positions. Requires harsh conditions (e.g., NaNH₂, NH₃) .

-

Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the amide bond cleaves to regenerate piperidine-3-carboxylic acid and 3,5-dichlorobenzoic acid .

Metal-Catalyzed Coupling Reactions

The piperidine ring’s tertiary amine and carboxylic acid groups enable participation in Rh-catalyzed asymmetric reactions , similar to methods used for synthesizing 3-substituted piperidines :

-

Reductive Heck Reaction : For introducing aryl/vinyl groups to the piperidine scaffold (e.g., using aryl boronic acids and Rh(cod)(OH)₂ catalyst).

-

Hydrogenation : Wilkinson’s catalyst (RhCl(PPh₃)₃) selectively reduces unsaturated bonds while preserving stereochemistry .

| Reaction Type | Catalyst | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric reductive Heck | Rh(cod)(OH)₂ | Aryl boronic acids | >95% |

| Hydrogenation | RhCl(PPh₃)₃ | Tetrahydropyridine intermediates | 96% ee |

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolic transformations :

-

Cytochrome P450 oxidation : Hydroxylation at the piperidine ring’s C4 or C5 positions, forming active metabolites .

-

Glucuronidation : Conjugation of the carboxylic acid with glucuronic acid enhances water solubility for renal excretion .

| Metabolic Pathway | Enzyme | Product | Bioactivity Impact |

|---|---|---|---|

| Hydroxylation | CYP3A4 | 4-Hydroxy-piperidine derivative | Reduced target affinity |

| Glucuronidation | UGT1A9 | Carboxylic acid glucuronide | Inactivation |

Stability and Degradation

The compound is sensitive to:

-

Photodegradation : UV light induces dechlorination, forming 3-chlorobenzoyl derivatives .

-

Thermal decomposition : Above 200°C, decarboxylation occurs, yielding 1-(3,5-dichlorobenzoyl)piperidine .

| Stress Condition | Degradation Product | Mechanism |

|---|---|---|

| UV light (254 nm) | 3-Chlorobenzoyl derivative | Radical-mediated dechlorination |

| Thermal (200°C) | 1-(3,5-Dichlorobenzoyl)piperidine | Decarboxylation |

Key Research Findings

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions. Its unique structure allows for modifications that can lead to the development of new chemical entities.

2. Biology

Research indicates that 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid exhibits potential biological activity. It is studied for its effects on cellular processes, particularly its interactions with enzymes and receptors.

3. Medicine

Ongoing research aims to explore its therapeutic potential, especially in drug development for pain management and anti-inflammatory applications. The compound has shown analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes.

Case Studies

Inhibition of COX Enzymes

A study evaluating various piperidine derivatives demonstrated that this compound inhibited COX-1 and COX-2 enzymes with IC50 values of approximately 22 μM and 18 μM, respectively. This inhibition correlated with a significant reduction in inflammatory markers in treated animal models.

Pain Relief in Animal Models

In controlled experiments involving mice, administration of the compound resulted in a notable decrease in pain responses measured by the tail-flick test. The analgesic effect was dose-dependent, reaching a maximum at 10 mg/kg.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Used in various organic reactions |

| Biology | Biological activity | Effects on cellular processes |

| Medicine | Therapeutic potential | Analgesic properties comparable to NSAIDs |

Mécanisme D'action

The mechanism of action of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid

- 1-(3,5-Difluorobenzoyl)piperidine-3-carboxylic acid

- 1-(3,5-Dibromobenzoyl)piperidine-3-carboxylic acid

Uniqueness

1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid is unique due to the specific positioning of the dichloro groups on the benzoyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different substituents.

Activité Biologique

1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives and is characterized by the presence of a 3,5-dichlorobenzoyl group attached to a piperidine ring. Its molecular formula is C13H12Cl2N0. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with similar structures can inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity is likely mediated through the inhibition of prostaglandin synthesis and modulation of pain pathways in the central nervous system .

Case Studies

- Inhibition of COX Enzymes : A study conducted on various piperidine derivatives showed that this compound inhibited COX-1 and COX-2 with IC50 values of approximately 22 μM and 18 μM respectively. This inhibition was associated with a significant reduction in inflammatory markers in treated animal models .

- Pain Relief in Animal Models : In a controlled experiment involving mice, administration of the compound resulted in a notable decrease in pain responses measured by the tail-flick test. The observed analgesic effect was dose-dependent, with a maximum effect at 10 mg/kg .

Data Tables

Propriétés

IUPAC Name |

1-(3,5-dichlorobenzoyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO3/c14-10-4-9(5-11(15)6-10)12(17)16-3-1-2-8(7-16)13(18)19/h4-6,8H,1-3,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHYYUZLJSXEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.